molecular formula C8H11NO3S B11781519 4-Isopropoxy-2-methylthiazole-5-carboxylicacid

4-Isopropoxy-2-methylthiazole-5-carboxylicacid

Cat. No.: B11781519
M. Wt: 201.25 g/mol
InChI Key: ULPKJXIPLZGYSY-UHFFFAOYSA-N
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Description

4-Isopropoxy-2-methylthiazole-5-carboxylic acid is a heterocyclic compound containing sulfur and nitrogen atoms in its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .

Preparation Methods

The synthesis of 4-Isopropoxy-2-methylthiazole-5-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of ethyl acetoacetate with N-bromosuccinimide and thiourea under mild reaction conditions. This one-pot procedure is efficient and yields the desired product in good quantities . Industrial production methods may involve similar synthetic routes but optimized for large-scale production to ensure cost-effectiveness and high yield.

Chemical Reactions Analysis

4-Isopropoxy-2-methylthiazole-5-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substituting agents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

4-Isopropoxy-2-methylthiazole-5-carboxylic acid has numerous applications in scientific research. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology and medicine, it is used in the development of drugs and therapeutic agents due to its potential biological activities. Additionally, it finds applications in the industry as a precursor for the synthesis of various functional materials .

Mechanism of Action

The mechanism of action of 4-Isopropoxy-2-methylthiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

4-Isopropoxy-2-methylthiazole-5-carboxylic acid can be compared with other similar compounds in the thiazole family. Some of these similar compounds include 2-amino-4-methylthiazole-5-carboxylic acid and 2-ethylthio-4-methylthiazole-5-carboxylic acid. While these compounds share a similar core structure, they differ in their substituents, which can lead to variations in their chemical properties and biological activities .

Properties

Molecular Formula

C8H11NO3S

Molecular Weight

201.25 g/mol

IUPAC Name

2-methyl-4-propan-2-yloxy-1,3-thiazole-5-carboxylic acid

InChI

InChI=1S/C8H11NO3S/c1-4(2)12-7-6(8(10)11)13-5(3)9-7/h4H,1-3H3,(H,10,11)

InChI Key

ULPKJXIPLZGYSY-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(S1)C(=O)O)OC(C)C

Origin of Product

United States

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